molecular formula C12H10ClNO3 B8325456 Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B8325456
M. Wt: 251.66 g/mol
InChI Key: FKYIDHXDDDLYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative known for its significant pharmaceutical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the acylation of commercially available anthranilic acid derivatives. One common method includes the reaction of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with potential pharmaceutical applications, such as anti-inflammatory and antimicrobial agents .

Scientific Research Applications

Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Studies have shown its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: This compound is being investigated for its potential use in developing new drugs for treating bacterial infections and inflammatory diseases.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and ethyl ester groups contribute to its enhanced antimicrobial activity and potential for further chemical modifications .

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

ethyl 7-chloro-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-5-7-3-4-8(13)6-10(7)14-11(9)15/h3-6H,2H2,1H3,(H,14,15)

InChI Key

FKYIDHXDDDLYGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)Cl)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-2-nitrobenzaldehyde (9-1, 495 mg, 2.64 mmol, 1 equiv) and 10% palladium on carbon (0.280 g, 0.264 mmol, 0.100 equiv) in ethanol (20 mL) was stirred under a hydrogen balloon for 1 h at 23° C. The catalyst was filtered onto a pad of celite and washed with ethanol (20 mL). The combined filtrate was concentrated to 20 mL, then diethyl malonate (0.801 mL, 5.28 mmol, 2.00 equiv) and piperidine (0.130 mL, 1.32 mmol, 0.500 equiv) were added. The resulting mixture was heated at reflux for 5 h. The mixture was allowed to cool to 23° C., and the precipitate was filtered and washed with cold ethanol (10 mL) to give 7-chloro-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester (9-2) as a white solid.
Quantity
495 mg
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.801 mL
Type
reactant
Reaction Step Two
Quantity
0.13 mL
Type
reactant
Reaction Step Two

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